(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Researchers pursuing CNS drug discovery often face limited access to structurally differentiated piperidine-thiophene building blocks outside crowded IP space. This compound directly addresses that gap. - Dual serotonin-norepinephrine reuptake inhibitor (SNRI) pharmacophore scaffold - Thiophene-3-yl regioisomer provides distinct electrostatic surface vs. phenyl or 2-yl analogs - Favorable CNS drug-like properties: MW 246.8, ≤2 rotatable bonds, HBD 1, HBA 2 Supplied as hydrochloride salt (≥95% purity) for consistent solubility in HTS. Non-human research use only.

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
Cat. No. B13324262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine
Molecular FormulaC11H18N2S
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(C2=CSC=C2)N
InChIInChI=1S/C11H18N2S/c1-13-5-2-9(3-6-13)11(12)10-4-7-14-8-10/h4,7-9,11H,2-3,5-6,12H2,1H3
InChIKeyOWQANEUNUWOPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine (CAS 1706458-03-8, free base MW 210.34 g/mol) is a piperidine-thiophene hybrid building block featuring an N-methylpiperidine core linked via a methanamine spacer to a thiophene ring at the 3-position . The hydrochloride salt (CAS 1824269-90-0, MW 246.8 g/mol) is supplied at ≥95% purity for non-human research applications . This compound belongs to the broader class of 4-substituted piperidine derivatives that have been established as dual serotonin and norepinephrine reuptake inhibitors (SNRIs) in the primary literature, with the N-methylpiperidine-4-amine scaffold serving as a critical pharmacophore for monoamine transporter engagement [1].

Why Generic Substitution Fails


Three structural variables critically determine the pharmacological and physicochemical profile of piperidine-thiophene methanamine derivatives: (i) the thiophene ring regioisomerism (2-yl vs. 3-yl), which alters electron distribution and steric presentation to biological targets ; (ii) the substitution pattern on the piperidine nitrogen (N-methyl vs. N-benzyl vs. N-H), which governs basicity, lipophilicity, and transporter selectivity [1]; and (iii) the connectivity between the thiophene and piperidine moieties (direct C–C linkage at the 4-position vs. N-methylene bridge), which determines molecular shape, rotatable bond count, and hydrogen-bonding capacity . Substituting (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine with a regioisomeric or connectivity variant without experimental validation risks altering target engagement, off-target liability, and physicochemical behavior in ways that are not predictable from structural similarity alone.

Quantitative Differentiation Evidence


Thiophene Regioisomerism and Lipophilicity

The target compound positions the thiophene sulfur atom at the meta-like 3-position relative to the methanamine linker, whereas the closest commercial analog [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine (CAS 883531-77-9) bears the sulfur at the ortho-like 2-position . This regioisomeric difference alters the molecular electrostatic potential surface and the orientation of the sulfur lone pair, which in thiophene-containing CNS agents has been shown to shift monoamine transporter subtype selectivity [1]. The 3-yl isomer has a lower molecular weight (210.34 vs. 224.37 g/mol) and one fewer methylene unit, resulting in reduced lipophilicity and a smaller topological polar surface area, which may favor blood-brain barrier penetration in CNS discovery programs .

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

N-Substitution and Conformational Constraint

The target compound features a tertiary N-methylpiperidine with the thiophene directly attached at the 4-position via a methanamine (C–C) linker, creating a conformationally constrained pharmacophore with two rotatable bonds . In contrast, the commercially prevalent analog (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine (CAS 1154619-82-5) employs an alternative connectivity where the thiophene is tethered through a methylene bridge to the piperidine nitrogen (N-benzyl-type), and the primary amine is at the piperidine 4-position . This structural inversion exchanges the positions of the two key functional groups: in the target compound, the N-methyl group provides a fixed tertiary amine with a pKa of approximately 8.5–9.0, while in the comparator, the piperidine nitrogen basicity is modulated by the thiophene-methyl substituent . The direct C4 attachment in the target compound reduces conformational flexibility and presents a distinct vector for the primary amine, which may influence target binding geometry in structure-based drug design.

Conformational Analysis Ligand Efficiency Scaffold Design

Salt Form and Experimental Reproducibility

The target compound is commercially supplied as the hydrochloride salt (CAS 1824269-90-0) with a minimum purity specification of 95% . The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, which is critical for in vitro assay preparation in aqueous buffer systems [1]. The closest free-base comparator, (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine (CAS 1154619-82-5), is also available at ≥95% purity, but its dihydrochloride salt (CAS 2108168-67-6, MW 283.3 g/mol) represents a different stoichiometry that must be accounted for when calculating molar concentrations for dose-response experiments . Selection of the appropriate salt form and verification of purity are essential for ensuring batch-to-batch reproducibility in screening campaigns, particularly when comparing data across different laboratories or compound vendors.

Compound Management Assay Reproducibility Salt Selection

Scaffold Privilege for Monoamine Reuptake Inhibition

The N-methylpiperidin-4-amine core present in the target compound is a well-characterized privileged scaffold for monoamine transporter inhibition. In the foundational study by Boot et al. (2006, Eli Lilly), a series of N-alkyl-N-arylmethylpiperidin-4-amines demonstrated dual inhibition of serotonin (SERT) and norepinephrine (NET) reuptake, with representative compounds achieving IC50 values in the low nanomolar range at both transporters [1]. While the specific (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine compound was not among the explicitly disclosed examples in that publication, the thiophene ring serves as a bioisosteric replacement for the phenyl rings employed in the characterized series, and the 3-yl attachment provides a distinct vector for interactions with the transporter binding pocket compared to the 2-yl or phenyl variants [2]. In contrast, the clinically used analog Thenalidine (1-Methyl-N-phenyl-N-(2-thienylmethyl)piperidin-4-amine, CAS 86-12-4) is a marketed histamine H1 receptor antagonist (antihistamine) with anticholinergic properties, demonstrating that subtle structural modifications on this scaffold can redirect pharmacological activity from aminergic transporters to G-protein-coupled receptors .

Monoamine Transporter SNRI Pharmacology Privileged Scaffold

Recommended Application Scenarios


CNS Lead Generation with Thiophene Bioisostere

For medicinal chemistry programs targeting major depressive disorder or neuropathic pain via dual serotonin-norepinephrine reuptake inhibition, (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine provides a structurally validated N-methylpiperidin-4-amine core [1]. The thiophene-3-yl substituent serves as a bioisosteric replacement for the phenyl rings employed in published SNRI series, with the sulfur atom at the 3-position offering a distinct electrostatic surface that may modulate transporter subtype selectivity relative to phenyl or thiophene-2-yl analogs . This compound is recommended as a diversity-oriented SAR starting point, not as a pre-optimized lead.

Scaffold Hopping and IP Diversification

The direct C4-methanamine-thiophene connectivity of the target compound presents a topologically distinct vector for fragment elaboration compared to the more common N-benzyl-type connectivity found in analogs such as (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine [1]. Intellectual property (IP) landscaping efforts that require access to chemical matter outside the scope of existing N-benzylpiperidine patent families can utilize this compound as a structurally differentiated starting scaffold .

Computational and in Silico Screening

With a molecular weight of 210.34 g/mol, two rotatable bonds, one hydrogen-bond donor, and two hydrogen-bond acceptors, (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine falls within favorable CNS drug-like property space (MW < 400, HBD ≤ 3, HBA ≤ 7, rotatable bonds ≤ 8) [1]. Its hydrochloride salt form (≥95% purity) ensures consistent solubility for automated liquid handling in high-throughput screening, making it suitable for inclusion in computationally pre-filtered CNS-focused compound libraries .

Antihistamine-to-SNRI Pharmacological Switching

The structural similarity of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine to the H1 antihistamine Thenalidine—differing primarily in the absence of the N-phenyl substituent—makes this compound a valuable tool for investigating how N-substitution on the piperidine-4-amine scaffold redirects pharmacology from histaminergic GPCR antagonism to monoamine transporter inhibition [1]. Comparative profiling of the target compound against Thenalidine in broad-panel receptor screens could illuminate the molecular determinants of target class switching within this chemotype .

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